molecular formula C13H15FN2O B2683344 N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide CAS No. 1090654-81-1

N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide

Cat. No.: B2683344
CAS No.: 1090654-81-1
M. Wt: 234.274
InChI Key: GFOFIXOWLXSUPW-UHFFFAOYSA-N
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Description

N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide is a synthetic organic compound designed for research and development purposes. This molecule features a 2-fluorobenzamide scaffold, a structure recognized in medicinal chemistry for its potential to interact with various biological targets. The compound's distinct structure, which incorporates a nitrile group and a branched aliphatic chain, presents a unique profile for investigation in exploratory studies. Researchers can leverage this chemical as a key intermediate or building block in organic synthesis, or as a novel scaffold in the design and discovery of new bioactive molecules. Its specific mechanism of action and full range of research applications are yet to be defined and represent an area for scientific investigation. This product is intended for laboratory research by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for any form of human or animal use.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c1-9(2)13(3,8-15)16-12(17)10-6-4-5-7-11(10)14/h4-7,9H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOFIXOWLXSUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with 2-amino-2,3-dimethylbutanenitrile. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane for several hours .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with active sites of enzymes, while the fluorobenzamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Hydrogen Bonding

The compound’s structural analogs, such as N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) and N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) , provide insights into the role of substituents in fluorinated benzamides:

Compound Substituent(s) Key Structural Features Hydrogen Bonding Patterns
N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide Cyano, branched alkyl Predicted steric bulk from tert-butyl-like group; strong electron-withdrawing cyano group Potential N–H···O=C and C≡N···H–C interactions
Fo23 2,3-Difluorophenyl Coplanar aromatic rings; amide plane tilted ~23° from rings 1D amide-amide chains; C–H···F/O interactions
Fo24 2,4-Difluorophenyl Similar coplanarity; RMSD = 0.02 Å vs. Fo23 R₂²(12) synthons with C–H···F and C–F···C stacking
  • Key Differences: Fo23/Fo24: Fluorine substituents on the aromatic ring enable strong C–F···H–N and C–F···C interactions, stabilizing crystal packing . The branched alkyl chain may disrupt coplanarity, reducing π-π stacking efficiency compared to aromatic substituents.

Physicochemical Properties

Fluorine and cyano substituents significantly alter solubility, lipophilicity (logP), and metabolic stability:

Property This compound Fo23/Fo24 N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide
Molecular Weight ~264.3 (calculated) 251.20 (Fo24) 279.7
logP Predicted ↑ (cyano + alkyl) 2.1–2.5 (measured) 3.45 (calculated)
Hydrogen Bond Donors 1 (amide N–H) 1 1
Hydrogen Bond Acceptors 3 (amide O, cyano N) 3 (amide O, F) 3 (amide O, Cl, OCH₃)
  • Cyano vs. Fluoro: The cyano group increases logP compared to fluorine but enhances metabolic resistance to oxidative degradation.
  • Alkyl vs.

Implications for Drug Design and Crystal Engineering

  • Biological Relevance: Fluorinated benzamides are explored as enzyme inhibitors (e.g., succinate dehydrogenase ). The cyano group in the target compound could mimic carbonyl groups in transition-state analogs.
  • Crystal Packing: Unlike Fo23/Fo24, which form 1D amide chains and C–F···C stacks, the target compound’s cyano group may promote alternative synthons (e.g., C≡N···H–N), as seen in nitrile-containing pharmaceuticals .

Biological Activity

N-(2-cyano-3-methylbutan-2-yl)-2-fluorobenzamide is a synthetic compound with a molecular formula of C13H15FN2O. It has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic potentials, and related research findings.

Chemical Structure and Properties

The compound features a cyano group , a fluorobenzamide moiety , and a branched alkyl chain . These components contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The cyano group can form hydrogen bonds with active sites in enzymes, while the fluorobenzamide moiety interacts with hydrophobic pockets within these proteins. Such interactions can modulate enzymatic activity, leading to various biological effects such as anti-inflammatory and anticancer activities.

1. Enzyme Interaction Studies

The compound has been investigated as a biochemical probe for studying enzyme interactions. Its unique structure allows it to selectively bind to certain enzymes, providing insights into enzyme mechanisms and functions .

2. Therapeutic Potential

Research indicates that this compound exhibits potential therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may reduce inflammation by inhibiting specific inflammatory pathways.
  • Anticancer Activity : There is ongoing exploration into its efficacy against various cancer cell lines, showing promise in disrupting cancer cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
N-(2-cyano-3-methylbutan-2-yl)benzamideLacks fluorine atomReduced reactivity and bioactivity
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamideContains additional chlorine atomsAltered chemical properties

The presence of the fluorine atom in this compound enhances its stability and reactivity compared to its non-fluorinated counterparts.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Biochemical Probes : A study utilized this compound to investigate enzyme dynamics, revealing significant interactions that could lead to novel therapeutic strategies .
  • Cancer Research : In vitro assays demonstrated that this compound inhibited the growth of certain cancer cell lines more effectively than structurally similar compounds, suggesting a targeted mechanism of action .
  • Inflammation Models : Animal models showed that administration of the compound resulted in decreased markers of inflammation, indicating its potential utility in treating inflammatory diseases .

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